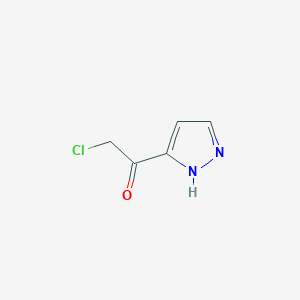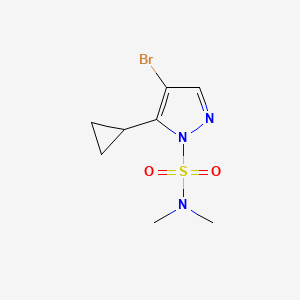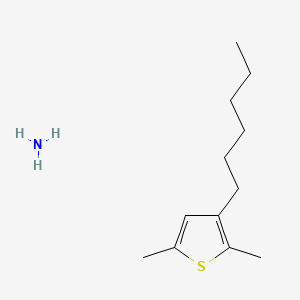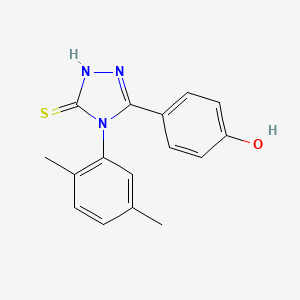
4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a triazole ring, a phenol group, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the triazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include quinones from oxidation, reduced triazole derivatives from reduction, and substituted phenol derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the triazole ring can coordinate with metal ions, affecting enzyme activity. The dimethylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazole derivatives and phenol-containing molecules. Examples are:
- 4-(4-(2,5-Dimethylphenyl)-1,2,4-triazol-3-yl)phenol
- 4-(4-(2,5-Dimethylphenyl)-5-mercapto-1,2,4-triazol-3-yl)aniline
Uniqueness
What sets 4-(4-(2,5-Dimethylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a phenol and a triazole ring allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C16H15N3OS |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-(2,5-dimethylphenyl)-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-4-11(2)14(9-10)19-15(17-18-16(19)21)12-5-7-13(20)8-6-12/h3-9,20H,1-2H3,(H,18,21) |
Clé InChI |
IFTPDDRLOWBJGY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((8R,9S,13S,14S,15R)-3-Hydroxy-13-methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-15-yl)-N-(5-methylthiazol-2-yl)propanamide](/img/structure/B11764903.png)
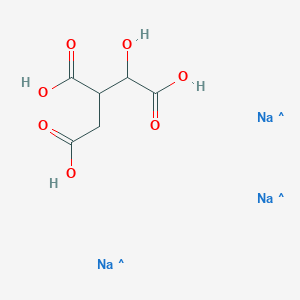
![5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol](/img/structure/B11764907.png)
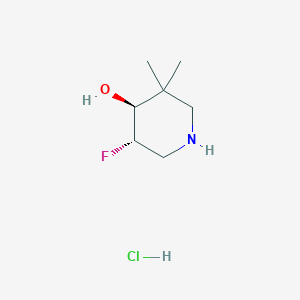
![7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11764918.png)
![6-Cyclopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11764919.png)
![6,7,9,10,12,13,15,16-Octahydrodibenzo[b,e][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B11764923.png)
![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)
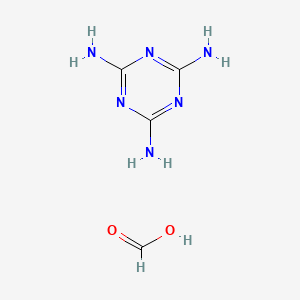
![5-[(Z)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]benzene-1,2,3-triol](/img/structure/B11764948.png)
